Cas no 871269-15-7 (5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide)

5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide,5-bromo-N-(1,1-dimethylethyl)-2-methoxy-
- 5-Bromo-N-(tert-butyl)-2-methoxybenzenesulfonamide
- 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide
- 5-bromo-N-tert-butyl-2-methoxybenzenesulfonamide
- 5-Bromo-N-tert-butyl-2-methoxybenzenesulphonamide
- UPCMLD0ENAT5727708:001
- WJB26915
- ZQWVDNYCPYPZEV-UHFFFAOYSA-N
- BS-25861
- DTXSID00429156
- SCHEMBL16012966
- Z45516787
- CS-0212549
- AKOS002287580
- MFCD08056376
- SB82847
- AB00985183-01
- 871269-15-7
- 5-Bromo-N-tert-butyl-2-methoxybenzene-1-sulfonamide
-
- MDL: MFCD08056376
- Inchi: InChI=1S/C11H16BrNO3S/c1-11(2,3)13-17(14,15)10-7-8(12)5-6-9(10)16-4/h5-7,13H,1-4H3
- InChI Key: ZQWVDNYCPYPZEV-UHFFFAOYSA-N
- SMILES: CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)OC
Computed Properties
- Exact Mass: 321.00300
- Monoisotopic Mass: 321.00343g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 63.8Ų
Experimental Properties
- Density: 1.402
- Melting Point: 208-212
- Boiling Point: 408.533°C at 760 mmHg
- Flash Point: 200.874°C
- Refractive Index: 1.538
- PSA: 63.78000
- LogP: 4.00620
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide Security Information
- Signal Word:warning
- Hazard Statement: Irritant/Keep Cold
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283219-5g |
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide |
871269-15-7 | 98% | 5g |
¥1600.00 | 2024-04-27 | |
Alichem | A019089722-100g |
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide |
871269-15-7 | 95% | 100g |
$627.00 | 2023-08-31 | |
abcr | AB248839-1 g |
5-Bromo-N-tert-butyl-2-methoxybenzenesulphonamide; 98% |
871269-15-7 | 1g |
€110.00 | 2023-06-22 | ||
TRC | B688088-1g |
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide |
871269-15-7 | 1g |
$ 98.00 | 2023-04-18 | ||
A2B Chem LLC | AD93008-25g |
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide |
871269-15-7 | 98% | 25g |
$271.00 | 2024-04-19 | |
Ambeed | A324624-5g |
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide |
871269-15-7 | 98% | 5g |
$182.0 | 2024-04-16 | |
1PlusChem | 1P008FV4-100g |
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide |
871269-15-7 | 98% | 100g |
$870.00 | 2025-02-24 | |
TRC | B688088-100mg |
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide |
871269-15-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
abcr | AB248839-25 g |
5-Bromo-N-tert-butyl-2-methoxybenzenesulphonamide; 98% |
871269-15-7 | 25g |
€450.00 | 2023-06-22 | ||
TRC | B688088-500mg |
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide |
871269-15-7 | 500mg |
$ 87.00 | 2023-04-18 |
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide Related Literature
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
Additional information on 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide (CAS No. 871269-15-7): A Comprehensive Overview
5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide (CAS No. 871269-15-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide consists of a brominated benzene ring substituted with a methoxy group and a t-butyl sulfonamide moiety. The presence of these functional groups imparts specific chemical and biological properties that make it an attractive candidate for drug discovery and development.
Recent studies have highlighted the importance of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide in the context of its pharmacological activities. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been shown to exhibit inhibitory effects on certain kinases, which are key targets in the treatment of cancer and inflammatory diseases.
In addition to its enzymatic inhibition properties, 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide has also been investigated for its ability to modulate cellular signaling pathways. Research has demonstrated that this compound can interfere with the activation of specific signaling cascades, thereby affecting cell proliferation, migration, and survival. These findings suggest that 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide may have therapeutic potential in diseases characterized by aberrant cell signaling, such as cancer and neurodegenerative disorders.
The synthesis of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide involves several well-established chemical reactions. The key steps typically include the bromination of a substituted benzene ring followed by the introduction of the methoxy group and the t-butyl sulfonamide moiety. The synthetic route can be optimized to achieve high yields and purity, making it suitable for large-scale production in pharmaceutical settings.
In terms of its physicochemical properties, 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide exhibits good solubility in organic solvents and moderate solubility in water. This property is crucial for its formulation into various dosage forms, such as tablets, capsules, and injectable solutions. Additionally, its stability under different conditions has been extensively studied to ensure its shelf life and efficacy during storage and transportation.
The safety profile of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide has been evaluated through preclinical studies. Toxicity assessments have shown that it is well tolerated at therapeutic doses, with minimal adverse effects observed in animal models. These findings provide a strong foundation for further clinical evaluation and eventual use in human patients.
Clinical trials are currently underway to assess the safety and efficacy of 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide in various disease conditions. Early results from phase I trials have been promising, with the compound demonstrating favorable pharmacokinetic properties and preliminary evidence of therapeutic benefit. Ongoing phase II trials aim to further validate these findings and explore its potential as a novel therapeutic agent.
In conclusion, 5-Bromo-N-t-butyl-2-methoxybenzenesulfonamide (CAS No. 871269-15-7) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable pharmacological properties, make it an attractive candidate for the development of new drugs targeting various diseases. Continued research and clinical evaluation will likely uncover additional therapeutic potentials and solidify its role in modern medicine.
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